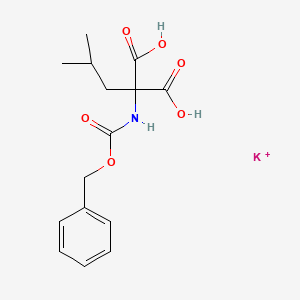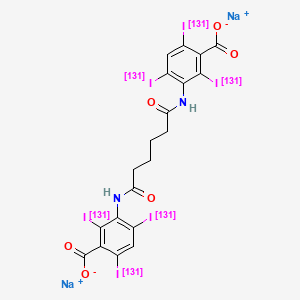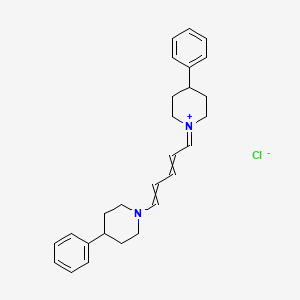
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a neuromuscular blocking agent by interfering with the loading of acetylcholine into its storage vesicles, thereby impairing neurotransmission . This action is primarily pre-junctional, affecting the release of neurotransmitters at the neuromuscular junction .
Vergleich Mit ähnlichen Verbindungen
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and loperamide.
2-(4-Phenylpiperidino) cyclohexanol: Known for its neuromuscular blocking activities.
Eigenschaften
CAS-Nummer |
22966-89-8 |
|---|---|
Molekularformel |
C27H33ClN2 |
Molekulargewicht |
421.0 g/mol |
IUPAC-Name |
4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RIAFEOJNYOXQED-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


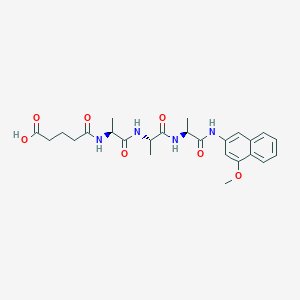
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
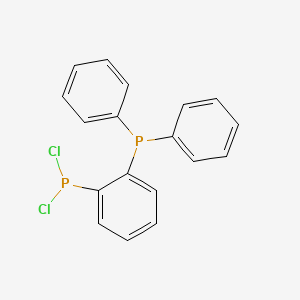
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
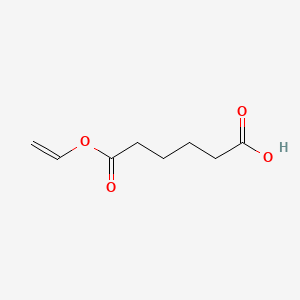
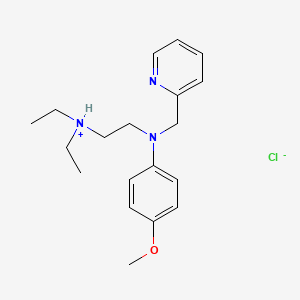
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

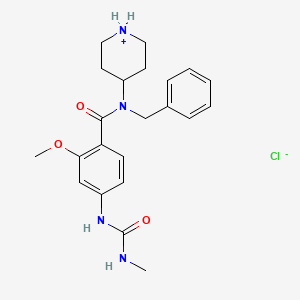
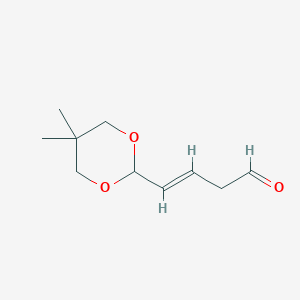
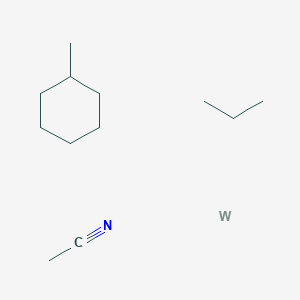
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
